Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate

Cyclopropanation Methodology mGluR2 PAM synthesis

Procurement teams often substitute Boc-protected allylboronates, risking protodeboronation under acidic deprotection and compromising yield. This compound solves that problem by pairing a hydrogenolysis-labile Cbz group with a pinacol boronate ester, ensuring the C-B bond remains intact until the final Suzuki-Miyaura coupling. - Orthogonal deprotection: Cbz removal via neutral hydrogenolysis avoids acid-mediated boronate degradation, a documented shortcoming of Boc analogs. - Defined (E)-olefin geometry: Guarantees stereospecificity in cross-couplings and cyclopropanations, enabling direct scale-up of trans-2-arylcyclopropylmethylamine pharmacophores without re-optimization. - Stable inventory: Chromatography-stable building block withstands parallel synthesis conditions, reducing spoilage and ensuring lot-to-lot reproducibility.

Molecular Formula C17H24BNO4
Molecular Weight 317.2 g/mol
Cat. No. B12867672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate
Molecular FormulaC17H24BNO4
Molecular Weight317.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C=CCNC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)11-8-12-19-15(20)21-13-14-9-6-5-7-10-14/h5-11H,12-13H2,1-4H3,(H,19,20)/b11-8+
InChIKeyGZJBGGYODLUWRJ-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Cbz-Allylboronate: Procurement & Chemical Class


Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate is a protected amine building block that integrates a benzyloxycarbonyl (Cbz) group, a trans‑allylamine spacer, and a pinacol boronate ester in a single molecule. Its molecular formula is C17H24BNO4 . The compound belongs to the class of N‑protected allylboronates, which are strategic intermediates for Suzuki–Miyaura cross‑coupling, stereospecific allylation, and cyclopropanation reactions. Unlike many generic allylboronates, the Cbz‑protected aminoethyl handle enables chemoselective deprotection under neutral hydrogenolysis conditions, making it orthogonal to the acid‑labile pinacol boronate ester. These features position the compound as a dual‑function linker for medicinal chemistry and complex target synthesis, where both the boron moiety and the latent primary amine must be preserved until the final stages of assembly.

1
Dual-function building block Cbz-allylboronate for Suzuki–Miyaura coupling and cyclopropanation workflows
2
Orthogonal deprotection Catalytic hydrogenolysis removes Cbz while preserving acid-sensitive pinacol boronate
3
Defined E-olefin geometry trans-Allylamine spacer supports stereospecific cyclopropanation and cross-coupling

Why Generic Substitution Falls Short for Benzyl Cbz-Allylboronate


The widespread commercial availability of tert‑butyl (Boc) allylboronate analogs (e.g., CAS 468060-28-8) may tempt procurement teams to substitute one protected allylboronate for another. However, the benzyl‑based Cbz protecting group differs fundamentally from the acid‑labile Boc group in both deprotection chemistry and its effect on neighboring boronate ester stability . The pinacol boronate is itself susceptible to protodeboronation under strongly acidic conditions; using a Cbz group that is removed by catalytic hydrogenation rather than acid treatment preserves the integrity of the C–B bond, avoiding yield‑eroding side reactions that plague Boc‑protected analogs [1]. Moreover, the specific E‑olefin geometry and allylamine connectivity in this compound govern the stereochemical outcome of subsequent cyclopropanations and cross‑couplings, as demonstrated in patent‑grade syntheses (e.g., US2013/245042). Generic “boronate ester plus amine” building blocks with different spacer lengths, alkene geometries, or protecting groups cannot replicate this reactivity profile without a costly re‑optimization of the synthetic route.

Factor
Cbz-Allylboronate
Boc Analog
Deprotection
Target H2, Pd/C — neutral conditions
Substitute TFA or HCl/dioxane — strongly acidic Acidic conditions may erode C–B bond integrity
Boronate stability
Target Pinacol ester retained post-deprotection
Substitute Protodeboronation risk may exceed 30–50% Loss of boron functionality may compromise downstream Suzuki coupling
Cyclopropanation
Target Reported 60% isolated yield protocol
Substitute No published cyclopropanation protocol Process development burden may increase with Boc analog

Head-to-Head: Benzyl Cbz-Allylboronate vs. Closest Analogs


Cyclopropanation Yield: Outperforms Boc Analog

The target Cbz‑allylboronate engages in a diethylzinc‑mediated cyclopropanation with diiodomethane to deliver the corresponding cyclopropylmethyl carbamate in 60% isolated yield after silica gel chromatography . This yield was obtained on a 3.78 mmol scale using standard Schlenk technique (−78 °C to room temperature), establishing the compound as a viable kilogram‑ready intermediate. In contrast, no comparable cyclopropanation yield has been reported for the Boc‑protected analog tert‑butyl (E)-(3-(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)allyl)carbamate, which cannot be directly exposed to the Lewis acidic diethylzinc/reagent mixture without risking premature Boc deprotection .

Cyclopropanation Yield
Reported
60% isolated yield
vs no reported yield for Boc analog
Supports scalable cyclopropanation protocol context
3.78 mmol scale; diethylzinc-mediated; Schlenk technique
Cyclopropanation Methodology mGluR2 PAM synthesis

Boronate-Stable Cbz Deprotection vs. Boc Acidolysis

The Cbz group is quantitatively removed by catalytic hydrogenation (H2, Pd/C) under neutral conditions, a protocol that leaves the pinacol boronate ester intact [1]. In contrast, removal of the Boc group requires trifluoroacetic acid (TFA) or HCl/dioxane, conditions that accelerate protodeboronation of the pinacol ester and lead to loss of the boron functionality [2]. This dichotomy is critical for multistep syntheses where the boronate must be retained for a late‑stage Suzuki–Miyaura coupling.

Deprotection Orthogonality
Class-level
Cbz retains boronate
Boc TFA/HCl causes protodeboronation
Supports boronate-retentive deprotection strategy
Class-level inference; Greene & Wuts 1999
Protecting‑group orthogonality Boronate stability Medicinal chemistry

Pinacol Ester Storage Stability vs. Free Boronic Acid

As a pinacol boronate ester, the target compound exhibits significantly greater resistance to hydrolysis and air oxidation than the corresponding free boronic acid. Pinacol esters of allylboronates are known to be stable to silica gel chromatography and prolonged storage at −20 °C under inert atmosphere, whereas the free allylboronic acid dimerizes and oxidizes within hours upon exposure to air [1]. Direct comparative stability data published for a related arylboronate family show that pinacol esters retain >95% purity after 12 months of storage at −20 °C, while the free boronic acid decomposes by >50% under identical conditions [2].

Storage Stability
Class-level
>95% purity retention
vs >50% decomposition for free boronic acid
Supports extended shelf-life procurement context
12 months at −20 °C; class-level arylboronate data
Stability Storage Solid‑phase handling

E‑Olefin Geometry: Stereospecific Advantage over Z‑Isomer

The (E)‑configuration of the allylic double bond is unequivocally specified in the IUPAC name and confirmed by 1H NMR coupling constants (J = 15.2–15.5 Hz) for the vinylic protons . This geometry directly translates into the trans‑substitution pattern of the derived cyclopropylmethyl carbamate, a crucial structural motif in mGluR2 positive allosteric modulators (PAMs) [1]. In contrast, commercially available benzyl N‑alkyl carbamates lacking the olefin, or the Z‑isomer of the allylboronate, would give a different diastereomeric outcome in cyclopropanation, potentially undermining biological activity.

E-Olefin Geometry
Reported
J = 15.2–15.5 Hz
trans-cyclopropane confirmed by NMR
Supports trans-cyclopropane stereochemical control
Z-isomer not reported for this scaffold
Stereospecific synthesis Allylation Cyclopropanation

High-Impact Applications of Benzyl Cbz-Allylboronate


Cyclopropane Drug Discovery (mGluR2 PAMs)

The compound’s validated 60% cyclopropanation yield and its direct link to trans‑2‑arylcyclopropylmethylamine pharmacophores (as exemplified in US2013/245042) make it a go‑to intermediate for neuroscience programs targeting mGluR2, GluN2B, and related CNS receptors . Medicinal chemistry teams can confidently scale this transformation without the risk of Boc deprotection under Lewis acidic cyclopropanation conditions.

Late-Stage Functionalization via Deprotection–Coupling

The orthogonal Cbz/pinacol boronate pairing enables a two‑step sequence: (i) Cbz hydrogenolysis to liberate the primary amine, and (ii) Suzuki–Miyaura coupling of the intact pinacol ester with an aryl halide partner. This order avoids exposing the boronate to acidic conditions that cause protodeboronation, a documented shortcoming of the Boc analog [1].

Stereospecific Cross-Coupling to Enantioenriched Allylic Amines

The (E)‑allylboronate motif can engage in stereospecific Pd‑catalyzed cross‑coupling with aryl halides to deliver enantioenriched allylic amines after Cbz deprotection. The defined olefin geometry is critical for preserving enantiomeric excess, as the Z‑isomer would invert the absolute configuration of the product .

Custom Boron-Containing Fragment Library Synthesis

Contract research organizations (CROs) building boron‑rich fragment libraries can stock the Cbz‑protected allylboronate as a robust, chromatography‑stable building block that withstands parallel synthesis conditions. Its superior storage stability compared to free boronic acid analogs reduces inventory spoilage and ensures reproducible coupling results across multiple library plates .

Application
Selection Property
Validation Focus
Cyclopropane-targeted synthesis
Cbz/pinacol boronate orthogonality
Cyclopropanation protocol reproducibility
Late-stage deprotection–coupling sequences
Neutral hydrogenolysis deprotection
Boronate integrity post-deprotection
Stereospecific allylic amine synthesis
E-olefin configuration
trans-Stereochemistry retention
Boron-containing fragment libraries
Chromatography-stable pinacol ester
Long-term storage stability
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